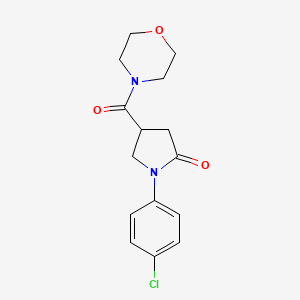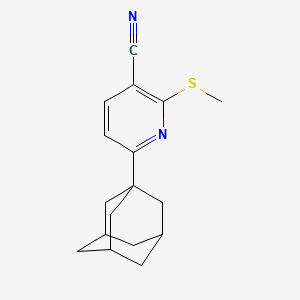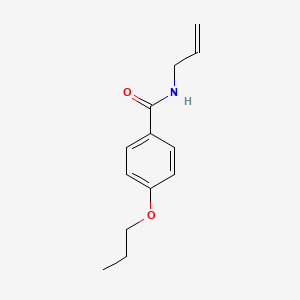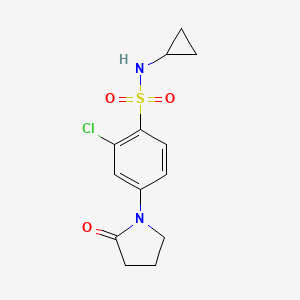![molecular formula C18H17N3O2S B4421248 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]thio}-N-cyclopropylacetamide](/img/structure/B4421248.png)
2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]thio}-N-cyclopropylacetamide
Descripción general
Descripción
2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]thio}-N-cyclopropylacetamide, also known as CMPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]thio}-N-cyclopropylacetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of kinases such as AKT and ERK, which are known to be involved in cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for inhibiting cancer growth. Additionally, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]thio}-N-cyclopropylacetamide in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, its broad range of potential therapeutic applications makes it a versatile compound for studying various diseases and conditions. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]thio}-N-cyclopropylacetamide. One area of interest is in developing more potent and selective inhibitors of the kinases that this compound targets, which could lead to more effective cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological pathways. Finally, there is potential for this compound to be used in combination with other drugs or therapies to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]thio}-N-cyclopropylacetamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and anti-diabetic properties, among others. In particular, this compound has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-15-7-2-12(3-8-15)16-9-4-13(10-19)18(21-16)24-11-17(22)20-14-5-6-14/h2-4,7-9,14H,5-6,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPFTDYWRHDTIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-chloro-3-(piperidin-1-ylsulfonyl)benzoyl]azepane](/img/structure/B4421165.png)
![4-methoxy-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B4421172.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B4421182.png)
![N-[4-(piperidin-1-ylcarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B4421186.png)




![1-methyl-2-(morpholin-4-ylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4421236.png)
![2-tert-butyl-7,8-dimethyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol](/img/structure/B4421255.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B4421263.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4421270.png)
![1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4421274.png)
![7-fluoro-4-{[2-(pyridin-3-ylmethyl)pyrrolidin-1-yl]carbonyl}-2-pyrimidin-5-ylquinoline](/img/structure/B4421280.png)